molecular formula C22H22FN3O3 B2460454 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 1421468-50-9

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2460454
CAS No.: 1421468-50-9
M. Wt: 395.434
InChI Key: ZAZQIQQQIYCRFG-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Cytotoxicity Studies

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide and its derivatives have been studied for their antimicrobial activities and cytotoxicity. A series of derivatives were synthesized from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, prepared from phthalic anhydride, and evaluated for antimicrobial activities and cytotoxicity. Several compounds demonstrated good antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Sridhara et al., 2011).

Herbicidal Activity

Research on novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives showcased their potential in agriculture. These compounds were synthesized and their herbicidal activities evaluated in greenhouse conditions. Bioassay results indicated better herbicidal activities against dicotyledonous weeds, with some compounds showing promising efficacy at certain dosages, suggesting their application in weed management (Wu et al., 2011).

Anti-inflammatory Activity

Another study focused on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, revealing anti-inflammatory properties. Several derivatives showed significant anti-inflammatory activity, marking their potential use in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs, including compounds with structures similar to this compound, were investigated. These studies encompass vibrational spectra, electronic properties, ligand-protein interactions, and photovoltaic efficiency modeling. Such research highlights the multifaceted applications of these compounds in medicinal chemistry and materials science (Mary et al., 2020).

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-15-9-11-17(12-10-15)29-14-21(27)24-13-20-18-7-3-4-8-19(18)22(28)26(25-20)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZQIQQQIYCRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.